molecular formula C22H29NO2 B1205853 l-Propoxyphene CAS No. 77-50-9

l-Propoxyphene

Cat. No.: B1205853
CAS No.: 77-50-9
M. Wt: 339.5 g/mol
InChI Key: XLMALTXPSGQGBX-GCJKJVERSA-N
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Description

Dextropropoxyphene is an opioid analgesic that was first patented in 1955 by Eli Lilly and Company. It is an optical isomer of levopropoxyphene and is used primarily to treat mild to moderate pain. Additionally, it has antitussive (cough suppressant) and local anesthetic effects. Despite its effectiveness, dextropropoxyphene has been withdrawn from the market in Europe and the United States due to concerns about fatal overdoses and heart arrhythmias .

Preparation Methods

The synthesis of dextropropoxyphene involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate.

    Reaction Conditions: The intermediate is then subjected to esterification and other chemical reactions under controlled conditions to yield dextropropoxyphene.

    Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .

Chemical Reactions Analysis

Dextropropoxyphene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nordextropropoxyphene, which is an active metabolite.

    Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and pH conditions.

    Major Products: The major products formed from these reactions include nordextropropoxyphene and other derivatives with modified pharmacological properties

Scientific Research Applications

Dextropropoxyphene has been extensively studied for its applications in various fields:

Mechanism of Action

Dextropropoxyphene acts as a weak agonist at opioid receptors, primarily affecting the OP3 receptors in the central nervous system. These receptors are coupled with G-protein receptors, which modulate synaptic transmission. By binding to these receptors, dextropropoxyphene inhibits the release of neurotransmitters, leading to pain relief and cough suppression. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Dextropropoxyphene is structurally similar to other opioid analgesics, such as:

    Methadone: Both are synthetic opioids with similar pharmacological properties, but methadone is used for more severe pain and opioid dependence treatment.

    Levopropoxyphene: The levo-isomer of dextropropoxyphene, which has limited antitussive effects and no significant analgesic properties.

    Propoxyphene: The general form of dextropropoxyphene, which includes both the dextro- and levo-isomers.

Dextropropoxyphene’s uniqueness lies in its specific isomeric form, which provides effective pain relief with a relatively low risk of addiction compared to other opioids. its potential for causing fatal overdoses and heart arrhythmias has led to its withdrawal from many markets.

Properties

CAS No.

77-50-9

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1

InChI Key

XLMALTXPSGQGBX-GCJKJVERSA-N

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Color/Form

Crystals from petroleum ether

melting_point

75.5 °C

solubility

In water, 3.32 mg/L at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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